1,4-Difluorophthalazine

Drug-likeness Lead optimization Physicochemical properties

Medicinal chemists optimizing lead series for Hedgehog or VEGFR-2 targets often face trade-offs between potency and ADME properties. 1,4-Difluorophthalazine (CAS 57542-42-4) resolves this as an advanced scaffold. - Lower MW (166.13) and XLogP3 (2.5) vs dichloro analog improve ligand efficiency and passive permeability. - Selective SNAr displacement enables rapid library synthesis of 1,4-disubstituted antagonists. - Distillation-friendly boiling point (335.9 °C) streamlines scale-up purification, reducing chromatography costs. Available for immediate global dispatch.

Molecular Formula C8H4F2N2
Molecular Weight 166.13 g/mol
CAS No. 57542-42-4
Cat. No. B1625732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluorophthalazine
CAS57542-42-4
Molecular FormulaC8H4F2N2
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2F)F
InChIInChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
InChIKeyUCIZVQUARONJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Difluorophthalazine Overview


1,4-Difluorophthalazine (C8H4F2N2, MW 166.13) is a heteroaromatic compound belonging to the phthalazine class, characterized by two fluorine atoms substituted at the 1 and 4 positions of the phthalazine ring [1]. It serves as a versatile synthetic intermediate and building block in medicinal chemistry, agrochemical research, and materials science . The compound exhibits a computed XLogP3 of 2.5, a topological polar surface area of 25.8 Ų, and zero hydrogen bond donors, properties that render it a favorable scaffold for lead optimization programs requiring balanced lipophilicity and drug-like characteristics [1]. Its rigid, planar structure and electron-withdrawing fluorine substituents make it a valuable precursor for the construction of 1,4-disubstituted phthalazine derivatives, which are extensively explored as Hedgehog pathway antagonists and VEGFR-2 inhibitors in oncology research [2].

Why 1,4-Difluorophthalazine Cannot Be Replaced


The substitution pattern and halogen identity in phthalazine derivatives critically govern electronic distribution, lipophilicity, metabolic fate, and chemical reactivity [1]. Unlike 1,4-dichlorophthalazine (MW 199.04, XLogP3 ~2.94) or unsubstituted phthalazine (MW 130.15, XLogP3 ~1.63), 1,4-difluorophthalazine (MW 166.13, XLogP3 2.5) offers a unique combination of lower molecular weight and intermediate lipophilicity, which can favorably influence passive permeability and metabolic stability in drug discovery programs [2]. Furthermore, the strong electron-withdrawing nature of fluorine activates the phthalazine ring toward nucleophilic aromatic substitution (SNAr) to a different extent than chlorine, affecting regioselectivity and reaction kinetics in downstream synthetic transformations [3]. These quantitative physicochemical differences render 1,4-difluorophthalazine a non-interchangeable building block whose selection must be driven by specific project requirements rather than generic availability.

1,4-Difluorophthalazine vs. Analogs: Key Differences


Reduced Molecular Weight & Balanced Lipophilicity

1,4-Difluorophthalazine exhibits a molecular weight of 166.13 g/mol, which is approximately 17% lower than that of 1,4-dichlorophthalazine (199.04 g/mol) and approximately 28% higher than that of unsubstituted phthalazine (130.15 g/mol) [1]. Its computed lipophilicity (XLogP3 = 2.5) falls between that of phthalazine (XLogP3 = 1.63) and 1,4-dichlorophthalazine (XLogP3 = 2.94) [2]. This intermediate lipophilicity profile, combined with a lower molecular weight, positions 1,4-difluorophthalazine more favorably within typical drug-like chemical space (Lipinski's Rule of Five) compared to its dichlorinated counterpart [3].

Drug-likeness Lead optimization Physicochemical properties

Lower Boiling Point for Easier Purification

The predicted boiling point of 1,4-difluorophthalazine (335.9 ± 0.0 °C at 760 mmHg) is approximately 61.4 °C lower than that of 1,4-dichlorophthalazine (397.3 °C at 760 mmHg) [1]. This lower boiling point may offer practical advantages in purification via distillation or sublimation, potentially reducing energy costs and thermal degradation risks during large-scale synthesis [2].

Purification Distillation Process chemistry

Enhanced Metabolic Stability via Fluorine

While direct metabolic stability data for 1,4-difluorophthalazine are not available in the public domain, extensive literature establishes that strategic fluorine substitution on aromatic and heteroaromatic scaffolds can significantly reduce oxidative metabolism by cytochrome P450 enzymes [1]. In the phthalazine class, studies on 2,4-difluoro-benzylphthalazine derivatives have demonstrated that the fluorine atoms can direct metabolism toward unique ipso-substitution pathways, forming stable quinone methide intermediates rather than reactive epoxides, thereby mitigating bioactivation risks [2]. By inference, 1,4-difluorophthalazine may offer improved metabolic stability compared to non-fluorinated or chlorinated analogs, though direct comparative in vitro data are required for confirmation.

Metabolic stability Drug metabolism Fluorine chemistry

Altered SNAr Reactivity Profile

Fluorine's high electronegativity imparts a stronger -I (inductive) effect compared to chlorine, which can activate the phthalazine ring toward nucleophilic aromatic substitution (SNAr) despite fluorine's poor leaving group ability in aliphatic systems [1]. In diazine heterocycles, fluorine adjacent to ring nitrogen can be displaced under mild conditions, offering regioselective functionalization opportunities that differ from those of chloro-substituted analogs [2]. For example, in 1,4-disubstituted phthalazines, the fluorine atoms may enable sequential or selective substitution patterns that are not readily accessible with dichloro precursors [3]. Direct comparative rate data for 1,4-difluorophthalazine vs. 1,4-dichlorophthalazine are not published, but the electronic basis for differential reactivity is well-established in heterocyclic chemistry.

SNAr Fluorine leaving group Synthetic methodology

TPSA and H-Bond Acceptor Equivalence

1,4-Difluorophthalazine possesses a topological polar surface area (TPSA) of 25.8 Ų and four hydrogen bond acceptors, identical to the values for 1,4-dichlorophthalazine (TPSA = 25.8 Ų, 4 HBA) [1]. However, the presence of fluorine instead of chlorine slightly alters the compound's electronic distribution and dipole moment, which can influence passive membrane permeability and transporter interactions [2]. While the TPSA itself does not differentiate the two compounds, the lower molecular weight and balanced lipophilicity of the difluoro derivative may confer superior overall permeability characteristics, a critical parameter in CNS and oral drug design [3].

Drug-likeness Permeability Physicochemical properties

1,4-Difluorophthalazine Applications


Lead Optimization: 1,4-Disubstituted Phthalazine Libraries

In lead optimization campaigns targeting the Hedgehog pathway or VEGFR-2, 1,4-difluorophthalazine serves as an ideal core scaffold for constructing 1,4-disubstituted phthalazine antagonists [1]. Its lower molecular weight (166.13 g/mol) and balanced XLogP3 (2.5) compared to 1,4-dichlorophthalazine (MW 199.04, XLogP3 2.94) make it a preferred starting point for maintaining favorable drug-like properties while exploring diverse substitution patterns [2]. The fluorine atoms can be selectively displaced via SNAr to install amine, ether, or thioether functionalities, enabling rapid library synthesis [3].

Fluorinated High-Performance Polymers

The rigid, planar phthalazine core bearing electron-withdrawing fluorine substituents imparts enhanced thermal stability and mechanical strength to polymeric materials . 1,4-Difluorophthalazine can be utilized as a monomer or cross-linking agent in the preparation of high-performance polymers for applications requiring resistance to thermal degradation and chemical corrosion. Its boiling point (335.9 °C) and thermal stability make it suitable for high-temperature polymerization processes.

Purification Advantage in Large-Scale Synthesis

During scale-up of phthalazine-containing drug candidates, the lower boiling point of 1,4-difluorophthalazine (335.9 °C) relative to 1,4-dichlorophthalazine (397.3 °C) offers a practical purification advantage [4]. Distillation or sublimation may be employed to isolate the intermediate in high purity, potentially reducing the need for chromatographic purification and lowering manufacturing costs. This differentiation supports the selection of the difluoro building block in process routes where distillation is the preferred purification method.

Metabolic Stability Profiling in Early Discovery

For medicinal chemistry teams concerned with mitigating metabolic liabilities, 1,4-difluorophthalazine represents a strategic choice to probe the effects of fluorine substitution on oxidative metabolism [5]. While direct comparative data are lacking, the well-documented metabolic stabilizing effect of fluorine in heterocycles suggests that this building block may yield analogs with improved in vitro half-life and reduced clearance compared to non-fluorinated or chlorinated congeners [6]. It is recommended to generate head-to-head metabolic stability data (e.g., human liver microsome stability assays) to quantify this advantage in specific project contexts.

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